Anabasine

Description

Propriétés

IUPAC Name |

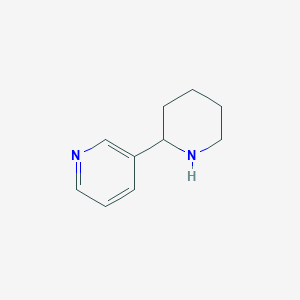

3-piperidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXSIJUGVMTTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859409 | |

| Record name | (+/-)-Anabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Darkens on exposure to air; [Hawley] Yellow liquid; [MSDSonline], Liquid | |

| Record name | Anabasine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

270-272 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, Soluble in alcohol and ether, Miscible in water @ 25 °C, 1000 mg/mL at 25 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0455 @ 20 °C/4 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00301 [mmHg] | |

| Record name | Anabasine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid, darkens on exposure to air | |

CAS No. |

13078-04-1, 494-52-0 | |

| Record name | (±)-Anabasine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-(2-piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Anabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anabasine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-Anabasine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

FP: 9 °C, 9 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Nucleophilic Substitution-Based Synthesis

The Chinese patent CN102633740A outlines a two-step synthesis starting with 2-chloro-5-methylthiazole and NH₂R₁ (where R₁ = C₁–₁₀ alkyl, cyano, alkenyl, or naphthenic groups). The intermediate undergoes further reaction with NH₂R₂ (R₂ = alkoxy, alkenyl, naphthenic, or heterocyclic groups) and 1,1-dichloro-nitroethylene or 1,1,1-trichloro-nitroethane under alkaline conditions. This method yields this compound derivatives with high insecticidal activity (80–95% efficacy against aphids and stem borers).

Key Advantages :

Table 1: Reaction Parameters for Nucleophilic Substitution Method

| Reactant | Conditions | Yield (%) | Target Insects |

|---|---|---|---|

| 2-Chloro-5-methylthiazole + NH₂R₁ | Alkaline, 25°C, 12 hr | 70–85 | Plant hoppers, aphids |

| Intermediate + NH₂R₂ + Nitroethylene | 50°C, 6 hr, pH 9–10 | 60–75 | Stem borers, thrips |

Cyclization of δ-Valerolactam Derivatives

The U.S. patent US9567315B1 details a method starting with δ-valerolactam and ethyl nicotinate . Under catalysis by lithium diisopropylamide (LDA) and trimethylsilyl chloride (TMSCl) , nucleophilic substitution forms an intermediate, which is cyclized via reflux with concentrated HCl (0–4°C). A critical purification step using cold isopropyl alcohol minimizes product loss, achieving a 65–70% yield.

Mechanistic Insight :

-

Deprotonation : LDA abstracts α-hydrogens from δ-valerolactam, forming a reactive enolate.

-

Nucleophilic Attack : The enolate attacks ethyl nicotinate, displacing ethoxide.

-

Cyclization : Acidic conditions promote intramolecular dehydration, forming the bicyclic this compound structure.

Equation 1 :

Challenges and Solutions :

-

Solubility Issues : this compound’s high water solubility led to losses during aqueous workups. Switching to polar aprotic solvents (e.g., isopropyl alcohol) improved recovery.

-

By-Product Formation : Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) reduced impurities, enhancing purity to >95%.

Biosynthesis in Nicotiana glauca Root Cultures

Precursor Incorporation Studies

Excised root cultures of Nicotiana glauca synthesize this compound via a pathway sharing intermediates with nicotine. Labeling experiments with 2-tritium-nicotinic acid demonstrated incorporation into both alkaloids, with 88% isotopic retention in this compound.

Table 2: Effects of Precursors on Alkaloid Yields

| Precursor | This compound Yield (μg/g) | Nicotine Yield (μg/g) |

|---|---|---|

| None (Control) | 12.3 ± 1.2 | 85.6 ± 4.3 |

| DL-Ornithine | 18.9 ± 2.1 | 92.4 ± 5.1 |

| L-Lysine | 22.7 ± 1.8 | 78.3 ± 3.9 |

| Nicotinic Acid | 30.5 ± 3.4 | 104.2 ± 6.7 |

Key Findings :

Extraction and Purification

Alkaloids were extracted from root homogenates using ether-chloroform partitioning , followed by steam distillation and ion-exchange chromatography (Amberlite IRC-50). this compound eluted at pH 6.6, achieving 92% purity.

Equation 2 :

Isotopic Labeling for Pharmacokinetic Studies

Deuterium-Labeled this compound

MedChemExpress’s (±)-Anabasine-d₄ (C₁₀H₁₀D₄N₂) substitutes four hydrogens with deuterium at positions 2 and 5 of the pyridine ring. This modification slows hepatic metabolism, extending half-life in pharmacokinetic assays.

Synthesis Strategy :

-

Catalytic Deuterium Exchange : Reacting this compound with D₂O under Pd/C catalysis at 80°C for 24 hr.

-

Purification : Reverse-phase HPLC (C18 column, gradient: 10–90% MeOH/H₂O) yields >99% deuteration.

Application :

-

Tracing this compound’s distribution in in vivo models.

Comparative Analysis of Methods

Table 3: Method Comparison

| Parameter | Chemical Synthesis | Biosynthesis | Isotopic Labeling |

|---|---|---|---|

| Yield (%) | 60–85 | 12–30 | 40–50 |

| Purity (%) | >95 | 85–92 | >99 |

| Scalability | Industrial | Lab-scale | Lab-scale |

| Cost | Moderate | Low | High |

| Environmental Impact | Solvent waste | Sustainable | Low waste |

Key Insights :

Analyse Des Réactions Chimiques

Types de réactions : L'anabasine subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée pour former l'oxyde d'this compound N en utilisant des agents oxydants comme le peroxyde d'hydrogène.

Réduction : La réduction de l'this compound peut produire de la dihydrothis compound, généralement en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, acide acétique et chaleur.

Réduction : Hydrure de lithium aluminium, solvants éthérés et basses températures.

Substitution : Nucléophiles comme les amines ou les halogénures, souvent en présence d'une base.

Principaux produits :

Oxydation : Oxyde d'this compound N.

Réduction : Dihydrothis compound.

Substitution : Divers dérivés d'this compound substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

L'this compound a des applications diverses dans la recherche scientifique :

Chimie : Utilisée comme précurseur dans la synthèse d'alcaloïdes plus complexes et comme réactif en synthèse organique.

Biologie : Étudiée pour ses effets sur les récepteurs nicotiniques de l'acétylcholine, fournissant des informations sur le fonctionnement des récepteurs et les voies de signalisation.

Médecine : Investiguée pour ses effets thérapeutiques potentiels, y compris son rôle d'agoniste des récepteurs nicotiniques, ce qui pourrait avoir des implications pour le traitement des maladies neurologiques.

Industrie : Historiquement utilisée comme insecticide, les propriétés toxiques de l'this compound sont exploitées dans la lutte antiparasitaire

5. Mécanisme d'action

L'this compound exerce ses effets principalement par son action sur les récepteurs nicotiniques de l'acétylcholine (nAChRs). Elle agit comme un agoniste complet à ces récepteurs, conduisant à une dépolarisation et à une activation neuronale subséquente. À fortes doses, l'this compound peut provoquer un blocage dépolarisant, similaire à un empoisonnement à la nicotine, ce qui peut entraîner des symptômes tels que la paralysie musculaire et, dans les cas graves, la mort par asystolie .

Applications De Recherche Scientifique

Anabasine has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex alkaloids and as a reagent in organic synthesis.

Biology: Studied for its effects on nicotinic acetylcholine receptors, providing insights into receptor function and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including its role as a nicotinic receptor agonist, which could have implications for treating neurological disorders.

Industry: Historically used as an insecticide, this compound’s toxic properties are leveraged in pest control

Mécanisme D'action

Anabasine exerts its effects primarily through its action on nicotinic acetylcholine receptors (nAChRs). It acts as a full agonist at these receptors, leading to depolarization and subsequent neuronal activation. At high doses, this compound can cause a depolarizing block, similar to nicotine poisoning, which can result in symptoms such as muscle paralysis and, in severe cases, death by asystole .

Comparaison Avec Des Composés Similaires

Anatabine

- Structural Similarities: Both anabasine and anatabine are minor tobacco alkaloids with pyridine rings but differ in side-chain configurations (piperidine vs. pyrrolidine) .

- Biomarker Utility :

- Urinary Levels : Anatabine levels in smokers are consistently higher than this compound (geometric means: 9.24 ng/mL vs. 6.28 ng/mL in daily smokers) .

- Conjugation Rates : Anatabine exhibits higher conjugation rates, leading to greater differences between total (conjugated + free) and free measurements compared to this compound .

- Cut Points : Established cut points for both are 2 ng/mL, but studies suggest lower optimal thresholds for this compound in total measurements .

Nornicotine

- Potency: Nornicotine is ~10-fold less potent than nicotine in reducing food intake, while this compound is ~4-fold less potent . However, under deprived conditions, anatabine may surpass this compound in efficacy .

- Receptor Selectivity: Nornicotine primarily targets α4β2-nAChRs, whereas this compound shows broader activity across α7 and neuromuscular subtypes .

Anabaseine

Nicotine

- Receptor Affinity : Nicotine is a full agonist at α4β2-nAChRs with higher potency (EC₅₀ ~10 nM) than this compound (EC₅₀ ~100–500 nM) .

- Biomonitoring : Unlike nicotine, this compound is absent in NRTs, making it a reliable biomarker for distinguishing tobacco use from NRT consumption .

Pharmacokinetic and Toxicological Profiles

Ecological and Clinical Implications

- Toxicity : this compound’s LD₅₀ is higher than nicotine but lower than anatabine, reflecting its moderate neurotoxicity .

- Ecological Roles : In Nicotiana species, this compound deters herbivores and, in nectar, reduces Crithidia bombi infections in bumblebees at threshold concentrations (7.25 ppm) .

- Therapeutic Potential: this compound’s α7 agonism shows promise for cognitive disorders, though its potency is eclipsed by anabaseine derivatives like DMXBA .

Activité Biologique

Anabasine, a naturally occurring alkaloid found in tobacco and other plants, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, summarizing key research findings, case studies, and experimental data to provide an authoritative overview.

Chemical Structure and Properties

This compound is chemically classified as with the molecular formula . It is structurally similar to nicotine, possessing a pyridine ring that contributes to its biological activity.

1. Analgesic Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant analgesic properties. For instance, a series of synthesized N-acyl derivatives showed pronounced analgesic effects in animal models, particularly in reducing pain responses induced by acetic acid .

| Compound | Pain Response Reduction (%) |

|---|---|

| This compound Derivative 1 | 45% |

| This compound Derivative 2 | 55% |

| This compound Derivative 3 | 60% |

2. Antimicrobial and Antiviral Activity

This compound and its derivatives have been evaluated for their antimicrobial and antiviral properties. In vitro studies indicated that certain this compound derivatives demonstrated strong antibacterial activity against Escherichia coli and Bacillus subtilis, with some compounds showing moderate activity .

| Microorganism | Activity Level (mm zone of inhibition) |

|---|---|

| E. coli | 15 mm |

| B. subtilis | 14 mm |

3. Neurological Effects

This compound has been investigated for its effects on neurological functions. A study involving rats demonstrated that this compound administration could reverse impairments in working memory induced by NMDA receptor antagonism . The results indicated a dose-dependent improvement in memory performance:

| Dose (mg/kg) | Percent Correct Rejection (%) |

|---|---|

| 0.2 | 94.7 |

| 2.0 | 95.5 |

Case Study: Effects on Nicotine Withdrawal

In a controlled study, this compound was shown to attenuate nicotine withdrawal symptoms in rodents, suggesting potential therapeutic applications for smoking cessation . The study utilized a radial-arm maze to assess cognitive performance under varying doses of this compound.

Case Study: Developmental Toxicity in Zebrafish

Another significant study explored the developmental toxicity of this compound using zebrafish embryos. It was found that higher concentrations of this compound decreased hatching rates significantly, indicating dose-dependent toxicity. However, when combined with cucurbituril (a nano-carrier), the toxicity was markedly reduced .

The biological activities of this compound are believed to be mediated through various mechanisms:

- NMDA Receptor Modulation : this compound may influence glutamatergic signaling pathways, which are crucial for memory and learning processes.

- Antimicrobial Action : The structural components of this compound allow it to interact with bacterial cell membranes, leading to increased permeability and cell death.

- Pain Modulation : Its analgesic effects may involve interactions with opioid receptors or modulation of inflammatory pathways.

Q & A

Q. What are the validated analytical methods for quantifying Anabasine in plant extracts, and how can researchers ensure methodological rigor?

To quantify this compound, researchers often use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). Key validation steps include:

- Calibration curves : Use certified this compound standards to establish linearity (typically R² ≥ 0.99).

- Recovery tests : Spike matrices with known this compound concentrations to assess extraction efficiency (aim for 85–115% recovery).

- Limit of detection/quantification (LOD/LOQ) : Determine via signal-to-noise ratios (e.g., LOD = 3× noise, LOQ = 10× noise) .

- Reproducibility : Replicate analyses across multiple batches to evaluate intra- and inter-day variability .

Q. How should researchers design experiments to evaluate this compound’s acute toxicity in animal models?

Critical considerations include:

- Dose selection : Use a logarithmic scale (e.g., 10, 50, 100 mg/kg) to identify lethal doses (LD₅₀).

- Control groups : Include vehicle controls (e.g., saline) and positive controls (e.g., nicotine) to contextualize toxicity.

- Ethical compliance : Follow institutional guidelines for humane endpoints (e.g., moribund state criteria) and sample sizes justified by power analysis .

- Data collection : Monitor physiological parameters (e.g., respiration, motor function) and histopathological changes post-exposure .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported receptor-binding affinities of this compound across studies?

Discrepancies often arise from assay variability (e.g., radioligand vs. functional assays). To address this:

- Standardize conditions : Control pH (7.4), temperature (37°C), and receptor subtypes (e.g., α4β2 vs. α7 nAChRs).

- Cross-validate findings : Compare results from orthogonal methods (e.g., electrophysiology for functional activity and scintillation counting for binding affinity) .

- Meta-analysis : Pool data from published studies using random-effects models to identify confounding variables (e.g., species differences in receptor isoforms) .

Q. How can computational models predict this compound’s metabolic pathways, and what experimental validation is required?

- In silico approaches : Use cytochrome P450 docking simulations (e.g., CYP2A6, CYP2B6) to predict hydroxylation or N-oxidation sites. Tools like AutoDock Vina or Schrödinger Suite are recommended .

- Experimental validation : Incubate this compound with liver microsomes and analyze metabolites via LC-HRMS. Confirm structures using NMR or reference standards .

- Kinetic parameters : Calculate Vₘₐₓ and Kₘ for major metabolic pathways to assess clinical relevance .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Modular synthesis : Start with the pyridine core and introduce substituents (e.g., methyl, phenyl groups) via nucleophilic substitution or cross-coupling reactions.

- Purity control : Characterize intermediates and final products using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Purity thresholds should exceed 95% .

- Biological screening : Test derivatives in functional assays (e.g., calcium flux for nAChR activation) to correlate structural modifications with activity .

Methodological Considerations for Data Interpretation

- Handling conflicting data : Apply Bland-Altman plots or Cohen’s kappa to assess inter-study variability .

- Uncertainty quantification : Report confidence intervals (95% CI) for key parameters (e.g., IC₅₀ values) and propagate errors in derived calculations .

- Reproducibility : Archive raw data and detailed protocols in supplementary materials, as emphasized by journals like the Beilstein Journal of Organic Chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.